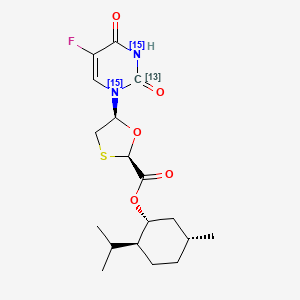![molecular formula C9H19NO B13443374 1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
1-[(1-Methylethyl)amino]cyclopentanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylethyl)amino]cyclopentanemethanol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.253 g/mol . It is a colorless to pale yellow liquid that is soluble in water and various organic solvents . This compound is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a cyclopentane ring.
Vorbereitungsmethoden
The synthesis of 1-[(1-Methylethyl)amino]cyclopentanemethanol typically involves the reaction of cyclopentanone with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(1-Methylethyl)amino]cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylethyl)amino]cyclopentanemethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(1-Methylethyl)amino]cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methylethyl)amino]cyclopentanemethanol can be compared with other similar compounds, such as:
1-Amino-1-cyclopentanemethanol: This compound has a similar structure but lacks the isopropyl group, which can affect its reactivity and biological activity.
Cyclopentanemethanol: This compound lacks the amino group, making it less versatile in terms of chemical reactions and applications.
The presence of both the amino and hydroxyl groups in this compound makes it unique and valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
[1-(propan-2-ylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-9(7-11)5-3-4-6-9/h8,10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
HXHXFHWNFCSZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1(CCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


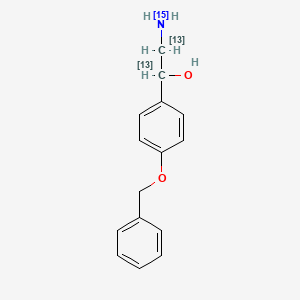

![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
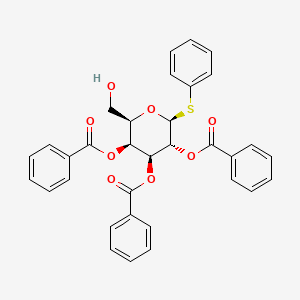
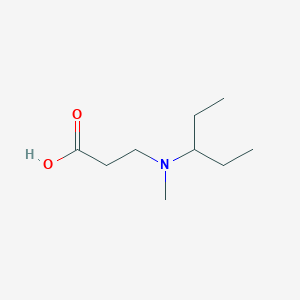
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
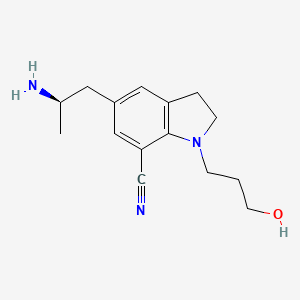
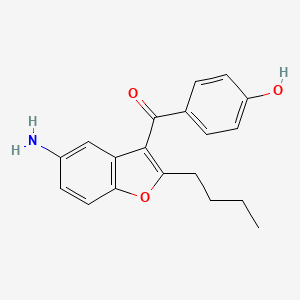
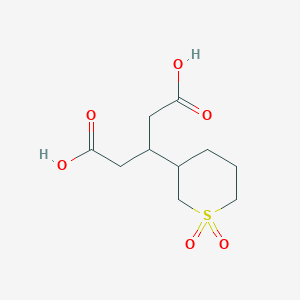
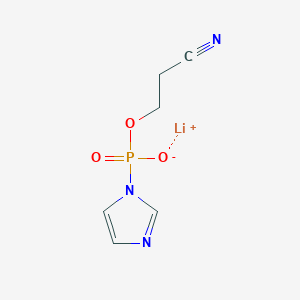
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
